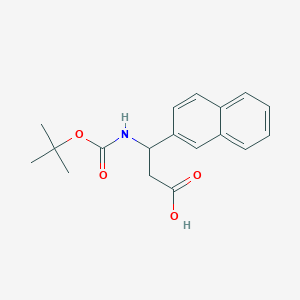

Boc-(R,S)-3-amino-3-(2-naphthyl)propionic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-2-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-18(2,3)23-17(22)19-15(11-16(20)21)14-9-8-12-6-4-5-7-13(12)10-14/h4-10,15H,11H2,1-3H3,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCQJBPXXRXOIJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of Boc-3-amino-3-(2-naphthyl)propionic acid

An In-depth Technical Guide on the Physicochemical Properties of Boc-3-amino-3-(2-naphthyl)propionic Acid

Introduction

Boc-3-amino-3-(2-naphthyl)propionic acid is a non-canonical, protected β-amino acid that serves as a pivotal building block in modern medicinal chemistry and peptide science. Its structure, which combines a propionic acid backbone with a bulky, aromatic naphthyl group and an acid-labile N-terminal protecting group, imparts unique conformational constraints and properties. The tert-butyloxycarbonyl (Boc) group provides exceptional stability under a wide range of synthetic conditions, yet allows for clean, selective deprotection, making it an invaluable tool for multi-step synthesis.[1][] This guide offers a comprehensive overview of the core physicochemical properties, analytical characterization protocols, and key reactivity profiles of this compound, designed for researchers, scientists, and drug development professionals.

Core Molecular and Physicochemical Properties

The fundamental identity and physical characteristics of a compound are the bedrock of its application in research and development. These properties dictate everything from solubility in reaction media to its behavior in analytical systems.

The molecule consists of a β-amino acid core, where the amino group is on the carbon beta to the carboxyl group. This is distinct from the proteinogenic α-amino acids. The amino group is protected by a Boc moiety, and the chirality center at the C3 position is substituted with a 2-naphthyl group, which significantly influences its steric and electronic properties.

Table 1: Key Identifiers and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₂₁NO₄ | [3][4][5][6] |

| Molecular Weight | 315.36 g/mol | [3][4] |

| Appearance | White solid or amorphous powder. | [3][4][5] |

| CAS Number | 268542-15-0 (Racemic, R,S) 500770-69-4 ((S)-enantiomer) 500789-01-5 ((R)-enantiomer) | [3][4][5][6][7] |

| Predicted pKa | 4.24 ± 0.10 (for the carboxylic acid group) | [7] |

| Storage Conditions | Store at 0-8 °C, sealed and dry. | [3][4][5][7] |

Solubility and Chirality

The presence of the Boc protecting group and the naphthyl moiety enhances the compound's solubility in common organic solvents, a crucial factor for its utility in organic synthesis.[3][4][5] While quantitative solubility data is not broadly published, its use in protocols indicates good solubility in solvents like methanol, dichloromethane (DCM), and ethyl acetate.

As a chiral molecule, its stereochemistry is critical for biological applications. The optical rotation is the primary method for confirming the identity of a specific enantiomer.

-

(S)-enantiomer: [α]²⁰D = -77.1 ± 3° (c=1 in Methanol)[3]

-

(R)-enantiomer: [α]²⁰D = +74.4 ± 3° (c=1 in Methanol)[4]

The near-equal and opposite values of the enantiomers are a strong indicator of high enantiomeric purity.

Chemical Stability and Reactivity Profile

The synthetic utility of Boc-3-amino-3-(2-naphthyl)propionic acid is dominated by the chemistry of the Boc protecting group. Understanding its stability and cleavage is fundamental to its successful application.

The Role and Stability of the Boc Group

The Boc group is one of the most common N-protecting groups in organic synthesis for good reason. Its bulky tert-butyl structure provides steric hindrance that makes it highly stable and unreactive under a variety of conditions where other protecting groups might fail.

-

Base Stability: It is resistant to hydrolysis by strong bases and organometallic reagents.[1][8]

-

Nucleophile Stability: It remains intact in the presence of most nucleophiles.[1][8]

-

Reductive Stability: It is stable to catalytic hydrogenolysis (e.g., H₂/Pd), which allows for the selective deprotection of other groups like benzyl (Bn) or carbobenzyloxy (Cbz) ethers in its presence.[9][10]

This robust stability profile provides the orthogonality needed for complex, multi-step synthetic strategies, particularly in solid-phase peptide synthesis (SPPS).[]

Acid-Catalyzed Deprotection

The defining characteristic of the Boc group is its facile removal under mild acidic conditions.[1] The most common reagent for this transformation is trifluoroacetic acid (TFA), typically used in an inert solvent like dichloromethane (DCM). The mechanism proceeds via protonation of the carbonyl oxygen, followed by a unimolecular decomposition to release the free amine, carbon dioxide, and a stable tert-butyl cation, which typically forms isobutylene.

Caption: General mechanism for the acid-catalyzed deprotection of a Boc-amino acid.

Standard Analytical and Characterization Protocols

To ensure the quality, identity, and purity of Boc-3-amino-3-(2-naphthyl)propionic acid, a series of standardized analytical protocols are employed. These methods form a self-validating system for material characterization.

Sources

- 1. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. scbt.com [scbt.com]

- 7. Page loading... [guidechem.com]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. BOC Protection and Deprotection [bzchemicals.com]

- 10. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

An In-Depth Technical Guide to Boc-(R,S)-3-amino-3-(2-naphthyl)propionic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-(R,S)-3-amino-3-(2-naphthyl)propionic acid is a non-proteinogenic amino acid derivative that has garnered significant interest in the fields of medicinal chemistry, peptide synthesis, and asymmetric synthesis. Its unique structural features, namely the bulky, hydrophobic 2-naphthyl group and the acid-labile tert-butyloxycarbonyl (Boc) protecting group, impart valuable properties that are exploited in the design and synthesis of novel therapeutic agents and complex organic molecules. This technical guide provides a comprehensive overview of the properties, synthesis, and diverse applications of this versatile building block, offering insights into its utility for researchers and drug development professionals.

Core Properties and Identification

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in research and development.

| Property | Value | Source(s) |

| CAS Number | 268542-15-0 | [1] |

| Molecular Formula | C₁₈H₂₁NO₄ | [1] |

| Molecular Weight | 315.37 g/mol | [1] |

| Appearance | White amorphous powder | [1] |

| Purity | ≥ 97% (HPLC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

The Strategic Importance of Structural Features

The utility of this compound stems from the synergistic interplay of its constituent parts: the Boc protecting group and the 2-naphthyl moiety.

The Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). Its primary function is to temporarily mask the amino group of the amino acid, preventing unwanted side reactions during peptide bond formation.[2] The key advantage of the Boc group lies in its acid lability; it can be readily removed under mild acidic conditions, typically with trifluoroacetic acid (TFA), without affecting other, more robust protecting groups that may be present on the amino acid side chains.[3] This orthogonality is crucial for the stepwise and controlled assembly of peptide chains.

Diagram: The Boc Protection-Deprotection Cycle in Peptide Synthesis

Caption: A simplified workflow of the Boc protection strategy in SPPS.

The Influence of the 2-Naphthyl Moiety

The incorporation of the 2-naphthyl group into peptide backbones or small molecules can profoundly influence their biological activity and pharmacokinetic properties. The bulky and hydrophobic nature of the naphthyl ring can:

-

Enhance Receptor Binding: The aromatic surface of the naphthyl group can participate in π-π stacking and hydrophobic interactions with biological targets, such as G-protein coupled receptors, potentially increasing binding affinity and selectivity.[4]

-

Improve Metabolic Stability: The non-natural structure of the naphthyl group can confer resistance to enzymatic degradation by proteases, thereby extending the in vivo half-life of peptide-based drugs.[5]

-

Modulate Physicochemical Properties: The hydrophobicity of the naphthyl group can influence the solubility and membrane permeability of a molecule, which are critical factors for drug delivery and bioavailability.[6] In some cases, it has been shown to aid in crossing the blood-brain barrier.[5]

-

Serve as a Structural Scaffold: The rigid nature of the naphthyl ring can be used to constrain the conformation of a peptide or small molecule, locking it into a bioactive conformation.[7]

Synthesis and Incorporation into Peptides

General Protocol for Boc Protection of an Amino Acid

-

Dissolution: Dissolve the amino acid in a suitable solvent system, such as a mixture of acetone and water.[8]

-

Basification: Add a base, such as triethylamine (Et₃N), to deprotonate the amino group, rendering it nucleophilic.[8]

-

Addition of (Boc)₂O: Add di-tert-butyl dicarbonate to the reaction mixture. The nucleophilic amino group will attack one of the carbonyl carbons of (Boc)₂O.

-

Reaction and Work-up: Allow the reaction to proceed, typically at room temperature. After completion, the organic solvent is often removed, and the aqueous solution is acidified. The Boc-protected amino acid is then extracted with an organic solvent, dried, and purified, often by crystallization.[8]

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide chain follows the standard Boc-SPPS protocol.

Experimental Protocol: Incorporation of this compound into a Peptide Chain

-

Resin Preparation: Start with a suitable resin (e.g., Merrifield or PAM resin) to which the first amino acid is attached.

-

Boc Deprotection: Swell the resin in a solvent like dichloromethane (DCM). Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM to remove the Boc protecting group from the N-terminal amino acid.

-

Neutralization: Wash the resin with DCM and then neutralize the resulting trifluoroacetate salt with a base, such as 5-10% N,N-diisopropylethylamine (DIPEA) in DCM, to liberate the free amine.

-

Coupling:

-

In a separate vessel, pre-activate this compound (typically 2-4 equivalents relative to the resin loading) with a coupling reagent such as HBTU or HATU in the presence of a base like DIPEA in a solvent like N,N-dimethylformamide (DMF).

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours. The progress of the reaction can be monitored using a qualitative test such as the Kaiser test.

-

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

-

Final Cleavage: Once the desired peptide sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid, such as anhydrous hydrogen fluoride (HF).[9][10]

Diagram: Workflow for Peptide Synthesis using this compound

Caption: Step-by-step workflow for incorporating the title compound into a peptide chain via Boc-SPPS.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas of scientific research.

Peptide-Based Therapeutics

The incorporation of this amino acid into peptides can lead to the development of novel therapeutics with enhanced properties.

-

Oncology: The addition of β-naphthylalanine residues to antimicrobial peptides has been shown to boost their anticancer activity and selectivity.[11] These modified peptides can preferentially bind to cancer cells and induce apoptosis.[11] The naphthyl group can also be a component of self-assembling peptide hydrogels used for the delivery of chemotherapeutic drugs.[12]

-

Neuropharmacology: The ability of the naphthyl group to potentially cross the blood-brain barrier makes it an attractive component for peptides targeting neurological disorders.[5] Naphthalene derivatives have also been investigated as anti-amyloidogenic agents for the potential treatment of Alzheimer's disease.[13]

Peptidomimetics

This compound is a useful building block for the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability.

Asymmetric Synthesis

While the racemic (R,S) form is commercially available, the individual enantiomers, Boc-(R)-3-amino-3-(2-naphthyl)propionic acid and Boc-(S)-3-amino-3-(2-naphthyl)propionic acid, can be used as chiral auxiliaries in asymmetric synthesis.[14] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed. The steric bulk of the naphthyl group can effectively shield one face of a reactive intermediate, leading to high diastereoselectivity.[15]

Conclusion

This compound is a multifaceted chemical entity with significant potential in the realms of peptide chemistry and drug discovery. The strategic combination of the acid-labile Boc protecting group and the bio-influential 2-naphthyl moiety provides researchers with a powerful tool for constructing complex peptides, developing novel therapeutics, and controlling stereochemistry in organic synthesis. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the utility of such specialized building blocks is poised to become even more critical.

References

-

Huang, H., et al. (2015). Novel Antimicrobial Peptides with High Anticancer Activity and Selectivity. PubMed Central. [Link]

-

Guérin, D. J., et al. (2004). Stereoselective Alkylation of N-Boc-protected-5-substituted δ-Lactams: Synthesis of α,δ-Disubstituted δ-Amino Acids. Organic Letters. [Link]

-

Wang, H., et al. (2024). Applications of self-assembled peptide hydrogels in anti-tumor therapy. PubMed Central. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

The Royal Society of Chemistry. (n.d.). Experimental Procedures. The Royal Society of Chemistry. [Link]

-

Coin, I., et al. (2013). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Methods in Molecular Biology. [Link]

-

AAPPTec. (n.d.). Boc-L-Amino Acids for Peptide Synthesis. AAPPTec. [Link]

-

Pérez-Rojas, J. M., et al. (2020). A new naphthalene derivative with anti-amyloidogenic activity as potential therapeutic agent for Alzheimer's disease. PubMed. [Link]

-

De Nicola, A., et al. (n.d.). Direct Synthesis of Boc protected (D,L)-Amino Acids from Boc-Glycine. ElectronicsAndBooks. [Link]

-

Meyer, A. M., et al. (2013). Aromatic interactions with naphthylalanine in a β-hairpin peptide. PubMed. [Link]

-

da Silva, J. F., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]

-

American Peptide Company. (n.d.). Overview of Custom Peptide Synthesis. American Peptide Company. [Link]

-

Bhattacharya, S., et al. (2011). Synthesis and characterization of a new dipeptide analogue. Scholars Research Library. [Link]

-

Rodrigues, A. R. O., et al. (2023). Unveiling the Role of Capping Groups in Naphthalene N-Capped Dehydrodipeptide Hydrogels. PubMed Central. [Link]

-

LifeTein. (n.d.). Unusual Amino Acids: Naphthylalanine. LifeTein Peptide Blog. [Link]

-

Asymmetric synthesis of 2-substituted-3-aminocarbonyl propionic acid. (1989). PubMed. [Link]

-

Evaluating Naphthalene-Modified Metallosalen Complexes as Anticancer Agents. (n.d.). PubMed Central. [Link]

-

Peptide Therapeutics: Unveiling the Potential against Cancer—A Journey through 1989. (2024). MDPI. [Link]

- CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents. (n.d.).

-

jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group. YouTube. [Link]

-

Di Gioia, M. L., et al. (2021). Green solvents for the formation of amide linkages. Organic & Biomolecular Chemistry. [Link]

-

Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. (2020). PubMed Central. [Link]

-

Delach, C. (2019). "DEVELOPING A CHIRAL AUXILIARY PLATFORM FOR THE ASYMMETRIC SYNTHESIS OF". ISU ReD. [Link]

-

Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science. [Link]

-

Reinventing Amide Bond Formation. (n.d.). ResearchGate. [Link]

-

Venom Peptides Across Asian and American Tarantulas Utilize Dual Pharmacology to Target Activation and Fast Inactivation of Voltage-Gated Sodium Channels. (2023). MDPI. [Link]

-

Green Solvents for the Formation of Amide Linkage. (2021). ResearchGate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Overview of Custom Peptide Synthesis [peptide2.com]

- 4. benchchem.com [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. lifetein.com [lifetein.com]

- 7. Aromatic interactions with naphthylalanine in a β-hairpin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 9. rsc.org [rsc.org]

- 10. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 11. Novel Antimicrobial Peptides with High Anticancer Activity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Applications of self-assembled peptide hydrogels in anti-tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A new naphthalene derivative with anti-amyloidogenic activity as potential therapeutic agent for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemimpex.com [chemimpex.com]

- 15. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the ¹H NMR Characterization of Boc-(R,S)-3-amino-3-(2-naphthyl)propionic acid

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) characterization of Boc-(R,S)-3-amino-3-(2-naphthyl)propionic acid. As a key building block in peptide synthesis and drug development, the unambiguous structural confirmation of this molecule is paramount.[1] This document will delve into the theoretical underpinnings of the ¹H NMR spectrum, provide detailed experimental protocols, and offer a thorough interpretation of the spectral data, including chemical shifts, coupling constants, and multiplicity patterns. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for structural elucidation and quality control.

Introduction: The Significance of this compound

This compound is a protected β-amino acid derivative. The tert-butyloxycarbonyl (Boc) protecting group is widely used in organic synthesis due to its stability and ease of removal under mild acidic conditions. The presence of the naphthyl moiety introduces unique steric and electronic properties, making this compound a valuable component in the synthesis of peptidomimetics and other pharmaceutical agents.[1] Given its role in complex molecular assemblies, rigorous characterization by ¹H NMR is essential to confirm its identity, purity, and structural integrity.

The ¹H NMR spectrum of this molecule provides a unique fingerprint, with distinct signals for the Boc group, the naphthyl ring system, and the propionic acid backbone. A detailed analysis of these signals allows for the unambiguous assignment of each proton in the molecule.

Molecular Structure and Proton Environments

A foundational understanding of the molecular structure is crucial for interpreting its ¹H NMR spectrum. The structure contains several distinct proton environments that will give rise to characteristic signals.

Sources

An In-depth Technical Guide to the Solubility of Boc-(R,S)-3-amino-3-(2-naphthyl)propionic Acid in Organic Solvents

Foreword: Navigating the Solubility Landscape for Novel Drug Precursors

To the researchers, scientists, and drug development professionals who navigate the complex world of medicinal chemistry, the solubility of a compound is not merely a physical property; it is a critical determinant of its potential therapeutic value. Poor solubility can terminate the development of an otherwise promising drug candidate, hindering its formulation, bioavailability, and ultimate efficacy. This guide focuses on Boc-(R,S)-3-amino-3-(2-naphthyl)propionic acid, a versatile building block in peptide synthesis and pharmaceutical development.[1] The strategic incorporation of the tert-butyloxycarbonyl (Boc) protecting group and the naphthyl moiety endows this molecule with unique characteristics that are highly advantageous in drug design.[1][2][3]

While direct, quantitative solubility data for this specific racemic compound in a broad range of organic solvents is not extensively documented in publicly available literature, this guide will provide a robust framework for understanding and determining its solubility. We will delve into the theoretical principles governing its dissolution, provide a detailed, field-proven protocol for experimental solubility determination, and offer insights into interpreting the resulting data. This document is designed to empower you, the scientist, to generate the precise, reliable solubility data required for your research and development endeavors.

Molecular Architecture and its Influence on Solubility

The solubility of this compound is dictated by the interplay of its distinct structural components:

-

The Amino Acid Backbone: The core of the molecule is a β-amino acid. Like other amino acids, it possesses both a carboxylic acid group (-COOH) and an amino group (-NH-). These functional groups are polar and capable of acting as hydrogen bond donors and acceptors, which generally favors solubility in polar solvents.[]

-

The Naphthyl Group: This large, aromatic, and nonpolar moiety introduces significant hydrophobicity to the molecule. This structural feature will promote solubility in nonpolar or moderately polar organic solvents that can engage in π-stacking or van der Waals interactions.

-

The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a bulky, lipophilic group that masks the polar amino group. This has two key consequences for solubility: it reduces the molecule's overall polarity and its hydrogen bond donating capacity, thereby generally increasing its solubility in less polar organic solvents compared to the unprotected amino acid.[1][2][3]

The racemic nature of the (R,S) mixture can also influence solubility compared to its individual enantiomers, as racemates can sometimes exhibit different crystalline structures and, consequently, different solubilities.

Based on this structure, a solubility profile can be predicted. The molecule possesses both polar (carboxylic acid) and nonpolar (naphthyl, Boc) regions, suggesting it will exhibit moderate solubility in a range of organic solvents, with optimal solubility likely in solvents that can accommodate both polar and nonpolar interactions.

Theoretical Underpinnings of Solubility: A Deeper Dive

The principle of "like dissolves like" provides a foundational understanding of solubility.[5] This means that solutes tend to dissolve in solvents with similar polarity. For a complex molecule like this compound, we can anticipate the following interactions:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid group. The Boc-protected amino group is less available for hydrogen bonding. The large nonpolar naphthyl group may limit solubility in highly polar protic solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents have dipole moments and can interact with the polar parts of the molecule. Solvents like dichloromethane may be particularly effective as they can also interact favorably with the nonpolar naphthyl group.

-

Nonpolar Solvents (e.g., Toluene, Hexane): The large hydrophobic surface area of the naphthyl and Boc groups suggests some solubility in nonpolar solvents. However, the presence of the polar carboxylic acid group will likely limit solubility in highly nonpolar solvents like hexane.

The following diagram illustrates the key potential intermolecular interactions that govern the solubility of the compound in various organic solvents.

Sources

A Technical Guide to the Commercial Availability and Application of Boc-(R,S)-3-amino-3-(2-naphthyl)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of β-Naphthylalanine in Peptidomimetics

In the landscape of modern drug discovery, the limitations of natural peptides—primarily their susceptibility to enzymatic degradation—present a significant hurdle.[1] Peptidomimetics, which mimic the structure and function of natural peptides but with enhanced stability and bioavailability, offer a promising solution.[2] Among the building blocks for these novel therapeutics, β-amino acids have emerged as a cornerstone for constructing proteolytically resistant backbones.[1][3][] Boc-(R,S)-3-amino-3-(2-naphthyl)propionic acid, a Boc-protected β-amino acid featuring a naphthyl side chain, is a particularly valuable reagent in this field. Its incorporation into peptide sequences can confer significant stability while the aromatic naphthyl group can enhance binding interactions with biological targets.[5][6][7] This guide provides an in-depth overview of the commercial availability, quality assessment, and strategic applications of this versatile building block.

Commercial Availability and Supplier Overview

This compound is readily available from a number of chemical suppliers catering to the research and pharmaceutical industries. The compound is typically offered as a racemic mixture, although the individual (R) and (S) enantiomers are also commercially available for stereospecific applications. When sourcing this reagent, it is crucial to consider purity, isomeric composition, and the supplier's quality control documentation.

| Supplier | Product Name | CAS Number | Purity (Typical) | Notes |

| Chem-Impex | This compound | 268542-15-0 | ≥97% (HPLC) | Also offers (R) and (S) enantiomers. |

| Santa Cruz Biotechnology (SCBT) | This compound | 268542-15-0 | Not specified | For research use only. |

| Advent Bio | This compound | 268542-15-0 | High Purity | Available in small and bulk quantities. |

| Guidechem | Boc-(R,S)-3-amino-3-(2-naphthyl)-proponic acid | 268542-15-0 | Not specified | Chemical information portal. |

Table 1: Key Commercial Suppliers of this compound.

Quality Assessment and Analytical Characterization

Ensuring the quality of this compound is paramount for the successful synthesis of well-defined peptidomimetics. Key quality attributes include chemical purity and, for the enantiopure forms, enantiomeric purity.

Chemical Purity Determination

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the chemical purity of this compound. A typical analysis would involve reverse-phase chromatography, and the purity is generally expected to be ≥97%.

Chiral Separation and Enantiomeric Purity

For applications requiring the individual (R) or (S) enantiomers, verifying the enantiomeric excess (e.e.) is critical. Chiral HPLC is the preferred method for this analysis. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for separating the enantiomers of arylpropionic acid derivatives.[8][9]

Illustrative Chiral HPLC Method:

-

Column: A polysaccharide-based chiral column (e.g., Chiralpak® IA, IB, or AD).[10]

-

Mobile Phase: A normal-phase eluent, such as a mixture of hexane and a polar modifier like 2-propanol or ethanol.[9] The exact ratio would need to be optimized.

-

Detection: UV detection at a wavelength where the naphthyl group absorbs strongly (e.g., 254 nm).[10]

It is important to note that the elution order of the enantiomers can be influenced by the specific CSP, the mobile phase composition, and the temperature.[9]

Core Application: Solid-Phase Synthesis of β-Peptides

The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS) to create peptides containing β-amino acid residues. The Boc (tert-butyloxycarbonyl) protecting group is well-suited for this purpose, being stable under coupling conditions and readily removed with mild acid.

The Rationale for β-Peptide Synthesis

The incorporation of β-amino acids into a peptide backbone fundamentally alters its structure, making it resistant to degradation by proteases.[1][3] This is because the active sites of these enzymes are stereospecific and optimized for cleaving peptide bonds between α-amino acids. The altered spacing of the side chains and the different backbone conformation of β-peptides prevent effective recognition and hydrolysis. A study has shown that tagging a peptide with β-naphthylalanine at the N-terminus resulted in a compound with strong antimicrobial activity and desirable stability against proteases and in serum.[5]

Figure 1: Conceptual diagram illustrating the enhanced proteolytic stability of β-peptides compared to natural α-peptides.

Experimental Protocol: Incorporation via Boc-SPPS

The following is a generalized protocol for the incorporation of Boc-3-amino-3-(2-naphthyl)propionic acid into a peptide sequence using manual Boc-SPPS.

Figure 2: A typical workflow for a single coupling cycle in Boc-based solid-phase peptide synthesis (SPPS).

Step-by-Step Methodology:

-

Resin Preparation: Start with a suitable resin (e.g., Merrifield or PAM resin) to which the C-terminal amino acid of the desired peptide is already attached. Swell the resin in dichloromethane (DCM).

-

Boc Deprotection: Remove the Boc protecting group from the N-terminal amino acid of the growing peptide chain by treating the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for approximately 20-30 minutes.[11]

-

Washing: Thoroughly wash the resin with DCM and then isopropanol (IPA) to remove residual TFA and byproducts.

-

Neutralization: Neutralize the resulting trifluoroacetate salt of the terminal amine by washing the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in N,N-dimethylformamide (DMF).

-

Washing: Wash the resin several times with DMF to remove excess DIEA.

-

Coupling:

-

In a separate vessel, pre-activate the Boc-3-amino-3-(2-naphthyl)propionic acid (typically 2-4 equivalents relative to the resin loading) with a suitable coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole) in the presence of DIEA in DMF.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours. The coupling efficiency can be monitored using a qualitative ninhydrin test. Due to the potential steric hindrance of the naphthyl group and the β-amino acid structure, a double coupling may be necessary to ensure complete reaction.

-

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Repeat: Repeat steps 2-7 for each subsequent amino acid in the sequence.

-

Final Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid such as anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA). This step requires specialized equipment and safety precautions.[11]

Conclusion

This compound is a commercially accessible and highly valuable building block for the synthesis of advanced peptidomimetics. Its use allows for the creation of β-peptide backbones that confer significant resistance to enzymatic degradation, a critical attribute for the development of peptide-based therapeutics. The presence of the naphthyl moiety offers opportunities for enhancing target binding through aromatic interactions. A thorough understanding of its commercial sources, coupled with robust analytical characterization and optimized synthesis protocols, enables researchers and drug developers to strategically leverage this compound to create novel and more stable therapeutic candidates.

References

- 1. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Boosting stability and therapeutic potential of proteolysis-resistant antimicrobial peptides by end-tagging β-naphthylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Aromatic interactions with naphthylalanine in a β-hairpin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. | Sigma-Aldrich [merckmillipore.com]

- 9. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chempep.com [chempep.com]

An In-depth Technical Guide to the Structural Analysis of Racemic Boc-3-amino-3-(2-naphthyl)propionic Acid

This guide provides a comprehensive technical overview of the essential analytical methodologies for the structural characterization and chiral purity assessment of racemic tert-butoxycarbonyl-3-amino-3-(2-naphthyl)propionic acid. Intended for researchers, scientists, and professionals in drug development, this document outlines not just the procedural steps but also the underlying scientific rationale for each technique, ensuring a robust and validated approach to quality control and characterization.

Introduction: The Significance of a Chiral Building Block

Racemic Boc-3-amino-3-(2-naphthyl)propionic acid (CAS No. 268542-15-0) is a pivotal synthetic intermediate in medicinal chemistry.[1] Its structure, which combines a bulky, aromatic naphthyl group with a chiral beta-amino acid scaffold, makes it a valuable component in the synthesis of peptidomimetics and other complex therapeutic agents. The naphthyl moiety can engage in crucial π-π stacking interactions within biological targets, while the amino acid backbone provides a framework for building larger molecules. The tert-butoxycarbonyl (Boc) protecting group offers stability during synthesis and is readily removed under mild acidic conditions, making it a cornerstone of modern peptide chemistry.

Given that the biological activity of chiral molecules often resides in a single enantiomer, the ability to accurately characterize the racemic mixture and subsequently separate and analyze the individual (R) and (S) enantiomers is of paramount importance in drug discovery and development.[2] This guide provides the analytical framework to achieve this.

Compound Profile:

| Property | Value | Reference |

| Chemical Name | (R,S)-Boc-3-amino-3-(2-naphthyl)propionic acid | |

| Synonym | Boc-DL-β-Ala-(2-naphthyl)-OH | |

| CAS Number | 268542-15-0 | |

| Molecular Formula | C₁₈H₂₁NO₄ | |

| Molecular Weight | 315.36 g/mol | |

| Appearance | White amorphous powder |

Core Structural Elucidation: A Multi-Technique Approach

A comprehensive structural analysis relies on the synergistic use of several spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they confirm the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for an unambiguous structural assignment.

Expertise & Rationale: The choice of a deuterated solvent like DMSO-d₆ or CDCl₃ is critical. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for its exchangeable proton signals (e.g., from the carboxylic acid and amide N-H), which can be confirmed by a D₂O shake experiment. The expected chemical shifts are predicted based on the electronic environment of each nucleus. For instance, the protons of the naphthyl group are expected in the aromatic region (7-8 ppm), while the aliphatic protons of the propionic acid backbone and the Boc group will be found upfield.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh 10-15 mg of the compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field spectrometer. Lock and shim the instrument to achieve optimal magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (typically 16-32) to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Expected NMR Data (Predicted):

¹H NMR (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~12.5 | br s | 1H | -COOH |

| ~7.9-7.4 | m | 7H | Naphthyl-H |

| ~7.2 | d | 1H | -NH- |

| ~5.2 | m | 1H | -CH(Naphthyl)- |

| ~2.8 | m | 2H | -CH₂-COOH |

| ~1.4 | s | 9H | -C(CH₃)₃ (Boc) |

¹³C NMR (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~172.0 | -COOH |

| ~155.0 | -NH(C=O)O- |

| ~138-124 | Naphthyl Carbons |

| ~78.0 | -C(CH₃)₃ (Boc) |

| ~52.0 | -CH(Naphthyl)- |

| ~40.0 | -CH₂-COOH |

| ~28.0 | -C(CH₃)₃ (Boc) |

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of the compound. Electrospray ionization (ESI) is the preferred method for this type of molecule due to its soft ionization nature, which typically keeps the molecule intact.

Expertise & Rationale: In ESI-MS, we expect to observe the molecular ion plus a proton [M+H]⁺ in positive ion mode, or the deprotonated molecule [M-H]⁻ in negative ion mode. High-resolution mass spectrometry (HRMS) can provide the exact mass to within a few parts per million, which allows for the unambiguous determination of the molecular formula. Fragmentation patterns can also provide structural information. A common fragmentation pathway for Boc-protected amines is the loss of the tert-butyl group (-56 Da) or the entire Boc group (-100 Da).

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire spectra in both positive and negative ion modes.

-

Analysis: Identify the molecular ion peak and any significant fragment ions. For HRMS, compare the measured exact mass with the theoretical mass for C₁₈H₂₁NO₄.

Expected Mass Spectrometry Data:

| Ion | Expected m/z (Monoisotopic) | Notes |

| [M+H]⁺ | 316.1543 | Protonated molecule |

| [M+Na]⁺ | 338.1363 | Sodium adduct |

| [M-H]⁻ | 314.1401 | Deprotonated molecule |

| [M-C₄H₈+H]⁺ | 260.10 | Loss of isobutylene from Boc group |

| [M-Boc+H]⁺ | 216.09 | Loss of the entire Boc group |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and reliable method for identifying the key functional groups present in the molecule.

Expertise & Rationale: The FTIR spectrum will provide clear evidence for the presence of the carboxylic acid, the carbamate (Boc group), and the aromatic naphthyl group. The carboxylic acid O-H stretch is typically a very broad band, while the C=O stretches for the carboxylic acid and the carbamate will appear as strong absorptions in the 1680-1750 cm⁻¹ region. The N-H stretch of the carbamate and aromatic C-H stretches are also expected.

Experimental Protocol: FTIR (ATR)

-

Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹, co-adding multiple scans (e.g., 32) to improve the signal-to-noise ratio.

-

Analysis: Identify the characteristic absorption bands for the key functional groups.

Expected FTIR Data:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3350 | N-H stretch | Carbamate (Boc) |

| ~3100-3000 | C-H stretch | Aromatic (Naphthyl) |

| ~2980-2850 | C-H stretch | Aliphatic |

| ~1720 | C=O stretch | Carboxylic Acid |

| ~1690 | C=O stretch | Carbamate (Boc) |

| ~1600, ~1470 | C=C stretch | Aromatic (Naphthyl) |

| ~1160 | C-O stretch | Carbamate (Boc) |

Chiral Purity Assessment: The Crucial Separation

For a racemic compound intended for use in chiral drug synthesis, the ability to separate and quantify the enantiomers is a critical quality control step. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the industry-standard technique for this purpose.

Expertise & Rationale: The selection of the CSP is the most critical parameter. For N-protected amino acids, macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin (e.g., CHIROBIOTIC® T), are often highly effective. These phases offer multiple interaction modes (π-π, hydrogen bonding, steric hindrance) that can differentiate between the two enantiomers. The mobile phase composition, typically a mixture of an organic solvent and a buffer, is optimized to achieve baseline separation.

Sources

A Technical Guide to the Synthesis of Boc-(R,S)-3-Amino-3-(2-naphthyl)propionic Acid: Strategies and Methodologies

Executive Summary: This guide provides a detailed technical overview of the synthetic pathways for Boc-(R,S)-3-amino-3-(2-naphthyl)propionic acid, a valuable building block in pharmaceutical and peptide research.[1][2] The core of the synthesis focuses on the construction of the β-amino acid backbone, 3-amino-3-(2-naphthyl)propionic acid, followed by N-terminal protection. We will explore the prevalent and efficient Rodionov reaction as the primary synthetic route, detailing its mechanism, experimental protocol, and the rationale behind its selection. Alternative conceptual pathways, such as the Strecker synthesis, are discussed to provide a comprehensive understanding of amino acid synthesis. The final Boc-protection step is also described in detail, yielding the title compound. This document is intended for researchers, chemists, and professionals in drug development seeking a practical, in-depth guide to the synthesis of this important molecule.

Introduction: The Significance of β-Naphthylalanine Derivatives

β-Amino acids are crucial structural motifs found in numerous biologically active compounds and serve as essential precursors for pharmaceuticals like the anti-diabetic drug Sitagliptin and the antibiotic Taxol.[3][4] Unlike their α-amino acid counterparts, β-amino acids confer unique conformational properties to peptides, leading to increased stability against enzymatic degradation and the ability to form novel secondary structures such as helices and nanosheets.

The incorporation of an aromatic moiety, such as the naphthyl group in 3-amino-3-(2-naphthyl)propionic acid, can significantly enhance the biological activity and pharmacokinetic properties of a molecule.[5][6] The rigid and lipophilic nature of the naphthalene ring can improve binding affinity to biological targets and facilitate passage across cell membranes.[7] The tert-butyloxycarbonyl (Boc) protecting group is widely used in peptide synthesis to mask the amino group's nucleophilicity, allowing for controlled, stepwise elongation of peptide chains.[8] Consequently, this compound is a highly sought-after intermediate for creating complex molecular architectures in drug discovery.[7][9]

Retrosynthetic Analysis and Core Synthetic Strategies

A logical retrosynthetic analysis of the target molecule reveals a straightforward strategy: the disconnection of the Boc protecting group and the disassembly of the β-amino acid backbone. This approach highlights the key starting materials required for the synthesis.

Caption: Retrosynthetic analysis of the target molecule.

The primary strategies for constructing the core β-amino acid are:

-

The Rodionov Reaction: A one-pot condensation of an aldehyde, malonic acid, and an ammonia source. This is often the most direct and efficient method for β-aryl-β-amino acids.[10][11]

-

The Strecker Synthesis: A classic method involving the reaction of an aldehyde with ammonia and cyanide, followed by nitrile hydrolysis.[12][13] While traditionally used for α-amino acids, its principles can be conceptually considered.

This guide will focus on the Rodionov pathway due to its efficiency and widespread use for this class of compounds.[3][14]

The Rodionov Reaction: A One-Pot Condensation

The Rodionov reaction is a powerful tool for synthesizing β-amino acids from simple, commercially available precursors. It involves a Knoevenagel condensation followed by a Michael addition of ammonia and subsequent decarboxylation.

Starting Materials & Reagents

The success of the synthesis relies on the quality of the starting materials.

| Component | CAS Number | Molecular Formula | Molecular Weight | Role in Reaction |

| 2-Naphthaldehyde | 66-99-9 | C₁₁H₈O | 156.18 g/mol | Aldehyde; provides the naphthyl side chain.[15] |

| Malonic Acid | 141-82-2 | C₃H₄O₄ | 104.06 g/mol | Provides the C2-C3 backbone and carboxyl group.[16] |

| Ammonium Acetate | 631-61-8 | C₂H₇NO₂ | 77.08 g/mol | Serves as the ammonia source and catalyst.[3] |

Detailed Experimental Protocol: Synthesis of 3-Amino-3-(2-naphthyl)propionic acid

This protocol is adapted from established literature procedures for the synthesis of 3-amino-3-arylpropionic acids.[11][14]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-naphthaldehyde (1.0 eq), malonic acid (1.0-1.2 eq), and ammonium acetate (1.3-1.5 eq).

-

Solvent Addition: Add a suitable solvent, such as ethanol or glacial acetic acid, to the flask. Ethanol is commonly used and facilitates precipitation of the product upon cooling.[14] Glacial acetic acid can increase the conversion rate for some substrates.[11]

-

Reaction: Heat the reaction mixture to reflux (typically 80-90 °C) with vigorous stirring. The reaction is typically monitored by Thin Layer Chromatography (TLC) and is often complete within 6-8 hours.

-

Workup and Isolation: Allow the mixture to cool to room temperature. The β-amino acid product often precipitates from the solution.

-

Purification: Collect the solid product by filtration. Wash the crude product with a cold solvent (e.g., cold ethanol or diethyl ether) to remove unreacted starting materials and byproducts.

-

Recrystallization: For higher purity, the crude product can be recrystallized from a suitable solvent system, such as hot methanol or an ethanol/water mixture.[14]

-

Drying: Dry the purified white crystalline product under vacuum to yield 3-amino-3-(2-naphthyl)propionic acid.

Rodionov Reaction Workflow

Caption: Workflow for the Rodionov Synthesis.

The Strecker Synthesis: A Conceptual Alternative

The Strecker synthesis is a cornerstone of amino acid chemistry, first reported in 1850.[12] The classic route produces α-amino acids from an aldehyde, ammonia, and cyanide, proceeding through an α-aminonitrile intermediate which is then hydrolyzed.[13][17]

General Mechanism:

-

Imine Formation: The aldehyde (2-naphthaldehyde) reacts with ammonia to form an imine.[18]

-

Cyanide Addition: A cyanide source (e.g., KCN) adds to the imine to form an α-aminonitrile.

-

Hydrolysis: The nitrile group is hydrolyzed under acidic or basic conditions to yield the carboxylic acid.[13]

While highly effective for α-amino acids, its direct application for β-amino acids is less common than the Rodionov reaction. The Rodionov route avoids the use of highly toxic cyanide reagents, making it a preferable choice from a safety and environmental perspective.[19]

Caption: General workflow for the Strecker Synthesis.

Final Step: N-Terminal Boc Protection

To render the synthesized amino acid useful for peptide synthesis, the nucleophilic amino group must be protected. The Boc group is ideal due to its stability under various reaction conditions and its facile removal with mild acid (e.g., trifluoroacetic acid, TFA).[8]

Detailed Experimental Protocol: Boc Protection

-

Dissolution: Dissolve the 3-amino-3-(2-naphthyl)propionic acid (1.0 eq) in a mixture of a suitable organic solvent (like 1,4-dioxane or THF) and water.

-

Basification: Add a base, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), to the solution to deprotonate the amino group and facilitate the reaction. The pH should be maintained around 9-10.

-

Reagent Addition: Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) in the same organic solvent to the reaction mixture while stirring vigorously. The reaction is typically performed at room temperature.

-

Reaction: Allow the reaction to stir for 12-24 hours until completion, as monitored by TLC.

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

-

Acidification & Extraction: Dilute the remaining aqueous solution with water and acidify to pH 2-3 with a cold, dilute acid (e.g., 1M HCl or KHSO₄). This protonates the carboxylic acid and precipitates the product. Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography or recrystallization if necessary.

Boc Protection Workflow

Caption: Workflow for the N-Boc Protection step.

Conclusion

The synthesis of this compound is efficiently achieved through a two-stage process. The core 3-amino-3-(2-naphthyl)propionic acid is best prepared via the Rodionov reaction, a robust and scalable one-pot method that utilizes readily available starting materials: 2-naphthaldehyde, malonic acid, and ammonium acetate. This approach is superior to alternatives like the Strecker synthesis in terms of operational simplicity and safety. The subsequent N-terminal protection with Boc anhydride is a standard and high-yielding procedure, furnishing the final product ready for its application in advanced peptide synthesis and drug discovery programs.

References

-

Wikipedia. (2023). Strecker amino acid synthesis. Retrieved from [Link]

-

Pearson. (n.d.). Synthesis of Amino Acids: Acetamidomalonic Ester Synthesis Explained. Retrieved from [Link]

-

ResearchGate. (n.d.). General mechanism of the Strecker amino acid synthesis. Retrieved from [Link]

- Google Patents. (2014). CN103497119B - Preparation method of Beta-amino acid.

-

Master Organic Chemistry. (2023). Strecker Synthesis. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch27: Synthesis of amino acids. Retrieved from [Link]

-

Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 25.4: Synthesis of Amino Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of amino acids with diverse alkyl chains. Retrieved from [Link]

-

MDPI. (2007). Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine. Retrieved from [Link]

-

ResearchGate. (2002). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Retrieved from [Link]

-

Scribd. (n.d.). A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids. Retrieved from [Link]

-

MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

-

Advent Bio. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). BR0009277A - Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof.

-

Springer Nature. (2018). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Retrieved from [Link]

-

PubChem. (n.d.). (R)-3-Amino-3-(2-naphthyl)-propionic acid. Retrieved from [Link]

-

ResearchGate. (2024). Novel route to bio-based β-amino acid esters via direct catalytic.... Retrieved from [Link]

-

Farmacia Journal. (2016). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 9. chemimpex.com [chemimpex.com]

- 10. CN103497119B - Preparation method of Beta-amino acid - Google Patents [patents.google.com]

- 11. farmaciajournal.com [farmaciajournal.com]

- 12. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. scribd.com [scribd.com]

- 15. 2-萘甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 16. mdpi.com [mdpi.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Strecker Synthesis [organic-chemistry.org]

- 19. researchgate.net [researchgate.net]

The Advent and Evolution of Naphthyl-Substituted β-Amino Acids: A Technical Guide for Researchers

Abstract

The incorporation of unique structural motifs into bioactive molecules is a cornerstone of modern medicinal chemistry and materials science. Among these, naphthyl-substituted β-amino acids have emerged as a compelling class of non-proteinogenic amino acids. Their rigid, aromatic naphthyl moiety imparts distinct conformational constraints and physicochemical properties, leading to novel applications in drug discovery, peptide engineering, and materials science. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of these fascinating molecules, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices in their synthesis and explore their diverse biological activities, supported by quantitative data and detailed protocols.

Introduction: The Significance of the Naphthyl Moiety in β-Amino Acid Scaffolds

β-Amino acids, structural isomers of the proteinogenic α-amino acids, possess an additional carbon atom in their backbone. This seemingly minor alteration has profound consequences for their chemical and biological properties. Peptides and other molecules incorporating β-amino acids often exhibit enhanced stability against enzymatic degradation and can adopt unique secondary structures not accessible to their α-amino acid counterparts.[1][2]

The introduction of a naphthyl group as a substituent on the β-carbon further amplifies these unique characteristics. The naphthyl moiety, a bicyclic aromatic system, is significantly larger and more hydrophobic than a phenyl group. This steric bulk and extended π-system introduce several key features:

-

Conformational Rigidity: The naphthyl group restricts the rotational freedom of the amino acid side chain, influencing the overall conformation of peptides and small molecules in which they are incorporated.

-

Enhanced Hydrophobicity: The increased lipophilicity can improve membrane permeability and facilitate interactions with hydrophobic pockets in biological targets.[3]

-

Unique Photophysical Properties: The naphthalene ring system confers intrinsic fluorescence, making these amino acids valuable as probes for studying protein folding and receptor-ligand interactions.[3]

-

Diverse Biological Activities: The unique shape and electronic properties of the naphthyl group can lead to potent and selective interactions with a variety of biological targets, resulting in a broad spectrum of biological activities.

This guide will explore the journey of naphthyl-substituted β-amino acids from their initial synthesis to their current role as versatile building blocks in the development of novel therapeutics and advanced materials.

A Historical Perspective: The Discovery and Early Synthesis

The exploration of β-amino acids dates back to the early 20th century, with early synthetic methods paving the way for the creation of a diverse array of these valuable compounds. One of the foundational methods for the synthesis of β-aryl-β-amino acids is the Rodionov reaction , first described in 1929.[3] This one-pot multicomponent reaction involves the condensation of an aldehyde, malonic acid, and ammonia in an alcoholic medium to produce a β-amino acid. The use of naphthaldehyde in this reaction represents one of the earliest conceptual pathways to naphthyl-substituted β-amino acids.

The first documented synthesis of unsubstituted β-(1-naphthyl)alanine and β-(2-naphthyl)alanine predates 1958, as referenced in a study from that year which focused on the synthesis and microbiological activities of their halogenated analogs, β-(1-chloro-2-naphthyl)alanine and β-(1-bromo-2-naphthyl)alanine.[4] The earlier work laid the groundwork for understanding how modifications to the naphthyl ring could influence biological activity.

These early synthetic approaches, while groundbreaking for their time, often resulted in racemic mixtures and required harsh reaction conditions. The subsequent evolution of synthetic organic chemistry has focused on developing more efficient, stereoselective, and scalable methods to access these valuable compounds.

Modern Synthetic Methodologies: Precision and Stereocontrol

The demand for enantiomerically pure naphthyl-substituted β-amino acids for applications in drug development and peptide chemistry has driven the development of sophisticated synthetic strategies. These modern methods offer high levels of stereocontrol and functional group tolerance.

Stereoselective Synthesis via Directed C-H Activation

A powerful and elegant approach for the synthesis of β,β-diaryl- and, by extension, β,β-dinaphthyl amino acids is through palladium-catalyzed directed C-H activation. This methodology allows for the sequential and stereoselective introduction of two different aryl groups, including naphthyl moieties, onto the β-carbon of an amino acid starting material.

Experimental Protocol: Synthesis of β,β-Dinaphthyl Amino Acids

This protocol is adapted from the work of D. Häbich and coworkers, which demonstrates a robust method for the synthesis of these sterically hindered amino acids.

-

Starting Material Preparation: Alanine is N-protected with a phthaloyl group and the C-terminus is derivatized with 8-aminoquinoline (8AQ) to act as a bidentate directing group for the palladium catalyst.

-

First Naphthylation (Mono-arylation): The protected alanine is reacted with a naphthyl iodide in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a silver salt (e.g., Ag₂CO₃) in a suitable solvent. The 8AQ directing group facilitates the regioselective C-H activation at the β-methyl group, leading to the formation of a mono-naphthyl substituted product.

-

Second Naphthylation (Di-arylation): The mono-naphthylated intermediate is then subjected to a second C-H activation/arylation cycle with a different (or the same) naphthyl iodide. This step is typically performed at a higher temperature to overcome the increased steric hindrance.

-

Deprotection and Derivatization: The phthaloyl and 8AQ protecting groups are removed, and the resulting dinaphthyl amino acid can be further derivatized, for example, with an Fmoc group for use in solid-phase peptide synthesis (SPPS).

Causality Behind Experimental Choices:

-

8-Aminoquinoline Directing Group: The choice of 8AQ is critical as its bidentate coordination to the palladium catalyst brings the catalyst into close proximity to the β-C-H bonds of the alanine backbone, enabling their selective activation.

-

Palladium Catalysis: Palladium is a versatile catalyst for C-H activation and cross-coupling reactions, offering high efficiency and functional group tolerance.

-

Stepwise Arylation: The sequential introduction of the naphthyl groups allows for the synthesis of both symmetric (di-naphthyl) and unsymmetric (naphthyl-phenyl, for example) β-substituted amino acids with defined stereochemistry.

Applications in Drug Development and Beyond

The unique structural and physicochemical properties of naphthyl-substituted β-amino acids have made them attractive building blocks in various fields, most notably in drug discovery and peptide engineering.

Antimicrobial and Antifungal Agents

The incorporation of naphthyl-β-alanine into peptides has been shown to enhance their antimicrobial and antifungal activity. The increased hydrophobicity and altered conformation can lead to improved interactions with microbial membranes, resulting in their disruption.

A study on the tryptophan-rich peptide Pac-525 demonstrated that replacing tryptophan with D-β-naphthylalanine resulted in an analog with potent activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. The amphipathic structure formed by the packing of the naphthyl groups against the peptide backbone is thought to be crucial for its membrane-disrupting activity.

Anticancer Agents

Derivatives of naphthyl-substituted β-amino acids have shown promising anticancer activity. For instance, aminobenzylnaphthols derived from a Betti-type reaction with amino acids have been investigated for their cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Naphthyl-Substituted β-Amino Acid Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| MMZ-45AA | Pancreatic (BxPC-3) | 13.26 | [5] |

| MMZ-140C | Colorectal (HT-29) | 11.55 | [5] |

These compounds are thought to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

Enzyme Inhibitors

The rigid and well-defined structure of naphthyl-substituted β-amino acids makes them ideal scaffolds for the design of enzyme inhibitors. They can be tailored to fit into the active sites of enzymes with high specificity, leading to potent inhibition.

For example, naphthyl amide derivatives have been designed and synthesized as reversible inhibitors of monoacylglycerol lipase (MAGL), an enzyme implicated in various physiological and pathological processes, including cancer.

Fluorescent Probes for Studying Biomolecular Interactions

The intrinsic fluorescence of the naphthyl group makes these amino acids valuable tools for studying protein-protein and peptide-receptor interactions.[3] The fluorescence properties of the naphthyl moiety are often sensitive to its local environment, allowing researchers to monitor binding events and conformational changes in real-time.

For instance, β-(2-naphthyl)-D-alanine has been incorporated into melanocortin peptides to study their interaction with lipid bilayers, providing insights into how these peptides approach and bind to their membrane-bound receptors.

Modulators of Protein Aggregation in Neurodegenerative Diseases

The aggregation of proteins, such as the β-amyloid peptide in Alzheimer's disease, is a hallmark of many neurodegenerative disorders. Peptides containing naphthyl-substituted β-amino acids are being explored for their potential to inhibit this aggregation process. The bulky and hydrophobic naphthyl group can interfere with the self-assembly of amyloidogenic peptides, offering a potential therapeutic strategy for these devastating diseases.

Future Perspectives and Conclusion

Naphthyl-substituted β-amino acids represent a fascinating and versatile class of molecules with significant potential in medicinal chemistry, chemical biology, and materials science. The continued development of novel and efficient synthetic methodologies, particularly those that offer precise stereochemical control, will undoubtedly expand the accessibility and utility of these valuable building blocks.

Future research in this area is likely to focus on:

-

Expansion of the Chemical Space: The synthesis of novel derivatives with diverse substitution patterns on the naphthyl ring to fine-tune their biological activity and physical properties.

-

Elucidation of Mechanisms of Action: Detailed studies to understand how these molecules interact with their biological targets at a molecular level.

-

Applications in Materials Science: The use of these rigid and aromatic building blocks in the construction of novel foldamers and other supramolecular assemblies with unique properties.

References

-

Mazurek, M. M., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. International Journal of Molecular Sciences, 24(13), 10851. [Link]

-

Dunn, F. W. (1958). Synthesis and microbiological activities of beta-(1-chloro-2-naphthyl) alanine and beta-(1-bromo-2-naphthyl) alanine. Journal of the American Chemical Society, 80(11), 2748-2750. [Link]

-

LifeTein. (n.d.). Unusual Amino Acids: Naphthylalanine. LifeTein Peptide Blog. [Link]

-

Rodionow, W. M. (1929). SYNTHESIS OF BETA-ARYL-BETA-AMINO-ETHANE-ALPHA, ALPHA-DICARBONIC ACIDS THE MECHANISM OF KNOEVENAGEL'S SYNTHESIS OF CINNAMIC ACIDS. Journal of the American Chemical Society, 51(3), 847-852. [Link]

-

Häbich, D., et al. (2021). Synthesis of β,β‐Dinaphthyl Amino Acids: Towards Molecular Gearing in Peptides and Mini‐Proteins. Chemistry – A European Journal, 27(42), 10933-10939. [Link]

-

Chen, F. M., et al. (2007). Solution structure of a novel D-naphthylalanine substituted peptide with potential antibacterial and antifungal activities. Biopolymers, 86(3), 222-232. [Link]

-

Li, G., et al. (2021). Design, synthesis and biological evaluation of naphthyl amide derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Bioorganic & Medicinal Chemistry, 45, 116321. [Link]

-

Scolaro, L. M., et al. (2003). Structural study of melanocortin peptides by fluorescence spectroscopy: identification of beta-(2-naphthyl)-D-alanine as a fluorescent probe. The Journal of Physical Chemistry B, 107(40), 11181-11188. [Link]

-

Gozes, I., et al. (2003). The neuroprotective peptide NAP inhibits the aggregation of the beta-amyloid peptide. Peptides, 24(9), 1413-1423. [Link]

-

Dunn, F. W. (1958). Inhibition Studies with β-2-Thienylalanine, β-1-Naphthylalanine, p-Tolylalanine and Their Peptides. Journal of Biological Chemistry, 233(2), 413-416. [Link]

-

Tsou, K. C., et al. (1962). Synthesis of β-(4-Hydroxy-1-naphthyl)-DL-alanine. Journal of Medicinal Chemistry, 5(6), 1293-1296. [Link]

- Rodionov, V. M., & Yavorskaya, E. V. (1951). Synthesis of β-amino acids. Condensation of aromatic aldehydes with malonic acid and ammonia. Zhurnal Obshchei Khimii, 21, 564-569.

-

Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of chemical research, 31(4), 173-180. [Link]

-

Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). β-Peptides: from structure to function. Chemical reviews, 101(10), 3219-3232. [Link]

-

Seebach, D., & Matthews, J. L. (1997). β-Peptides: a surprise at every turn. Chemical Communications, (21), 2015-2022. [Link]

-

DeGrado, W. F., Gratkowski, H., & Lear, J. D. (2003). How do helix–bundle membrane proteins live and die?. Nature structural biology, 10(7), 499-501. [Link]

-

Fazal-ur-Rehman, M. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Med Chem (Los Angeles), 8(4), 95-99. [Link]

-

Riaz, N. N., Rehman, F. U., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry-A Review. Med Chem (Los Angeles), 7(10), 302-307. [Link]

- Juaristi, E. (Ed.). (2005). Enantioselective synthesis of β-amino acids. John Wiley & Sons.

-

Liu, M., & Sibi, M. P. (2008). Recent advances in the stereoselective synthesis of β-amino acids. Tetrahedron, 64(48), 10728-10747. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Aromatic interactions with naphthylalanine in a β-hairpin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lifetein.com [lifetein.com]

- 4. Synthesis and microbiological activities of beta-(1-chloro-2-naphthyl) alanine and beta-(1-bromo-2-naphthyl) alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The neuroprotective peptide NAP inhibits the aggregation of the beta-amyloid peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Theoretical Analysis of Boc-3-amino-3-(2-naphthyl)propionic Acid in Drug Discovery

Abstract

Boc-3-amino-3-(2-naphthyl)propionic acid, a non-proteinogenic β-amino acid, is a valuable building block in medicinal chemistry, frequently incorporated into peptide-based therapeutics to enhance stability and biological activity.[1][2][3] A thorough understanding of its conformational landscape, electronic properties, and interaction potential is paramount for rational drug design. This guide provides an in-depth technical overview of the theoretical and computational methodologies employed to characterize this molecule, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore quantum chemical calculations, molecular dynamics simulations, and molecular docking studies as essential tools to elucidate the structure-activity relationships that govern the therapeutic potential of peptides incorporating this unique amino acid.

Introduction: The Significance of a Modified Amino Acid

The introduction of non-natural amino acids into peptide chains is a powerful strategy in modern drug discovery. Boc-3-amino-3-(2-naphthyl)propionic acid, with its bulky naphthyl group and the Boc (tert-butyloxycarbonyl) protecting group, offers distinct advantages. The naphthyl moiety can engage in crucial π-π stacking interactions within protein binding pockets, while the β-amino acid structure imparts resistance to enzymatic degradation, a common pitfall for traditional peptide drugs.[4] The Boc protecting group enhances stability and solubility during synthesis.[1][2]

Theoretical calculations provide a cost-effective and insightful means to predict the behavior of this molecule before embarking on lengthy and expensive experimental studies.[5][6] By leveraging computational chemistry, we can explore its intrinsic properties and how it influences the overall conformation and binding affinity of a larger peptide.[7][8]

Foundational Theoretical Approaches

A multi-faceted computational approach is necessary to gain a comprehensive understanding of Boc-3-amino-3-(2-naphthyl)propionic acid. The primary methodologies include:

-

Quantum Chemical Calculations: These ab initio or Density Functional Theory (DFT) methods are used to determine the molecule's electronic structure, optimized geometry, and vibrational frequencies.[9][10] This provides a fundamental understanding of its stability and reactivity.

-

Conformational Analysis: Due to the flexibility of the propionic acid backbone and the bulky substituents, this molecule can adopt numerous conformations. Identifying the low-energy conformers is crucial as they are the most likely to be biologically active.

-

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the molecule's behavior over time in a simulated biological environment (e.g., in water).[5] This allows for the exploration of conformational changes and interactions with solvent molecules.

-

Molecular Docking: This technique predicts the preferred orientation of the molecule when bound to a specific protein target.[5][11] It is a cornerstone of structure-based drug design, helping to identify potential binding modes and estimate binding affinity.

Below is a diagram illustrating the overarching computational workflow for analyzing this molecule.

Caption: A general workflow for the theoretical analysis of the target molecule.

Experimental Protocols: A Step-by-Step Guide

Quantum Chemical Calculations: Unveiling Intrinsic Properties